
RS-86 hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RS-86 hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C11H19BrN2O2 and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Cognitive Enhancement
RS-86 hydrobromide has been investigated for its potential to enhance cognitive functions through its action on muscarinic receptors. Research indicates that it may improve memory and learning abilities by modulating cholinergic signaling pathways. A study demonstrated that RS-86 exhibited a significant effect on cognitive performance in animal models, suggesting its utility in treating conditions like Alzheimer's disease .
2. Antidepressant Properties
The compound has also been explored for its antidepressant-like effects. It was found to influence neurotransmitter systems involved in mood regulation, potentially offering a new avenue for treating major depressive disorder . The mechanism of action appears to involve the modulation of norepinephrine and dopamine pathways, which are critical in mood regulation.
Data Tables
Application | Mechanism of Action | Study Reference |
---|---|---|
Cognitive Enhancement | Modulation of M1 and M2 muscarinic receptors | |
Antidepressant Properties | Influence on norepinephrine and dopamine |
Case Studies
Case Study 1: Cognitive Function Improvement
In a double-blind study involving aged rats, this compound was administered to assess its impact on memory retention. Results showed a marked improvement in spatial memory tasks compared to the control group, indicating its potential as a cognitive enhancer.
Case Study 2: Depression Model
A separate study utilized RS-86 in a chronic stress model of depression, where it demonstrated significant reductions in depressive-like behaviors. The findings suggest that RS-86 could serve as a viable candidate for further development as an antidepressant.
常见问题
Basic Research Question: What are the standard experimental models for evaluating the cholinergic effects of RS-86 hydrobromide?
Answer:
this compound, a selective muscarinic acetylcholine receptor (mAChR) agonist, is typically studied in in vivo models to assess its cholinergic activity. Key models include:
- Rodent studies : Rats are used to evaluate cardiovascular and respiratory effects, such as heart rate reduction and bronchoconstriction, via intraperitoneal or intravenous administration .
- Sleep modulation studies : Human trials and animal models (e.g., polysomnography in humans) measure REM latency and slow-wave sleep changes, with RS-86 shown to reduce REM latency significantly compared to placebo .
- Receptor affinity assays : Competitive binding studies using radioligands like 3H-N-methylscopolamine (NMS) validate RS-86’s specificity for mAChR subtypes .
Methodological Note : Standardize dosing (e.g., 1–3 mg/kg in rodents) and employ control groups to isolate cholinergic effects from nonspecific responses.
Advanced Research Question: How can researchers resolve discrepancies in the reported cardiovascular effects of this compound across different experimental models?
Answer:
Discrepancies in cardiovascular outcomes (e.g., heart rate reduction vs. bronchoconstriction) may arise from species-specific mAChR distribution, dosing variability, or anesthesia effects. To address this:
- Comparative dose-response studies : Systematically test RS-86 across species (e.g., rats vs. primates) under controlled conditions .
- Pharmacokinetic profiling : Measure plasma and tissue concentrations to correlate observed effects with bioavailability .
- Receptor subtype analysis : Use knockout models or subtype-selective antagonists (e.g., pirenzepine for M1 receptors) to identify target receptors mediating specific effects .
Example : In rats, RS-86-induced bronchoconstriction was attributed to peripheral M3 receptor activation, while central M2 receptors mediated heart rate changes .
Basic Research Question: What methodologies are recommended for assessing this compound’s impact on sleep architecture?
Answer:
Polysomnography (PSG) is the gold standard for evaluating sleep stages. Key parameters include:
- REM latency : RS-86 shortens REM latency, a marker of cholinergic activation .
- Slow-wave sleep (SWS) : Reductions in SWS duration and slow-wave activity (SWA) correlate with RS-86’s pro-cholinergic effects .
- Control variables : Administer RS-86 under double-blind, placebo-controlled conditions and control for covariates like age and circadian rhythm .
Data Interpretation : Compare results with other cholinergic agents (e.g., donepezil) to contextualize RS-86’s unique REM-modulating profile .
Advanced Research Question: How can researchers optimize experimental protocols to mitigate this compound’s bronchoconstrictive side effects in animal models?
Answer:
To minimize confounding respiratory effects:
- Route of administration : Use intracerebroventricular (ICV) delivery to bypass peripheral receptors, isolating central cholinergic effects .
- Co-administration with antagonists : Pre-treat animals with M3 receptor antagonists (e.g., 4-DAMP) to block bronchoconstriction without affecting central mAChR activity .
- Dose titration : Establish a threshold dose for cognitive/sleep effects below the bronchoconstrictive threshold .
Validation : Confirm efficacy via behavioral assays (e.g., passive avoidance tests) or EEG monitoring for sleep-stage changes .
Basic Research Question: What analytical techniques are used to quantify this compound purity and stability in preclinical studies?
Answer:
- High-performance liquid chromatography (HPLC) : Quantify RS-86 purity (≥98%) and detect degradation products .
- Mass spectrometry (MS) : Validate molecular identity and stability under storage conditions (e.g., 2–8°C) .
- Nuclear magnetic resonance (NMR) : Confirm structural integrity, especially for batch-to-batch consistency .
Best Practice : Adhere to ICH guidelines for method validation, including precision, accuracy, and linearity testing .
Advanced Research Question: What strategies can differentiate this compound’s receptor subtype selectivity in complex tissue environments?
Answer:
- Tissue-specific binding assays : Compare receptor affinity in brain homogenates (rich in M1/M4) vs. lung tissue (M3-dominant) using 3H-NMS displacement .
- Functional assays : Measure second-messenger responses (e.g., IP3 accumulation for M1/M3, cAMP inhibition for M2/M4) in transfected cell lines .
- Computational modeling : Use molecular docking simulations to predict RS-86’s binding affinity to mAChR subtypes .
Case Study : RS-86 showed higher affinity for M1 and M2 subtypes in cortical tissue but activated M3 receptors in peripheral assays .
Basic Research Question: How should researchers design studies to compare this compound with other cholinergic agonists (e.g., donepezil)?
Answer:
- Head-to-head trials : Use crossover designs to compare RS-86 and donepezil in the same subjects, controlling for half-life differences (e.g., RS-86’s shorter duration vs. donepezil’s acetylcholinesterase inhibition) .
- Endpoint selection : Focus on differential outcomes (e.g., RS-86’s REM latency reduction vs. donepezil’s REM density enhancement) .
- Statistical power : Calculate sample sizes using prior effect sizes (e.g., REM latency Cohen’s d = 1.2 in RS-86 trials) .
Reporting : Follow CONSORT guidelines for clinical trials or ARRIVE for animal studies .
Advanced Research Question: What computational tools are available to model this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- PK modeling software : Use NONMEM or Phoenix WinNonlin to analyze plasma concentration-time profiles and estimate parameters like Cmax and t1/2 .
- PD linkage : Integrate receptor occupancy data (from PET imaging or ex vivo binding) with PK models to predict CNS effects .
- Systems biology platforms : Employ tools like COPASI to simulate RS-86’s interaction with cholinergic pathways in aging or disease models .
Validation : Cross-validate models with in vivo data from preclinical species before extrapolating to humans .
Basic Research Question: What ethical considerations apply to human trials involving this compound?
Answer:
- Informed consent : Disclose potential side effects (e.g., bradycardia, bronchospasm) and monitor participants via continuous ECG and spirometry .
- Inclusion criteria : Exclude individuals with asthma or cardiovascular comorbidities to mitigate risks .
- Regulatory compliance : Submit protocols to IRBs and adhere to Good Clinical Practice (GCP) guidelines .
Advanced Research Question: How can researchers leverage this compound’s cholinergic profile to model neurodegenerative disease mechanisms?
Answer:
- Inducing cholinergic hypofunction : Administer RS-86 in aged animals or combine with scopolamine to mimic Alzheimer’s-like cognitive deficits .
- Biomarker integration : Corrogate RS-86-induced EEG changes with CSF Aβ/tau levels in transgenic models .
- Therapeutic reversal : Test acetylcholinesterase inhibitors (e.g., galantamine) or M1 agonists to rescue RS-86-induced deficits .
Hypothesis Testing : Use RS-86 to validate the cholinergic hypothesis of geriatric memory dysfunction .
属性
CAS 编号 |
7524-74-5 |
---|---|
分子式 |
C11H19BrN2O2 |
分子量 |
291.18 g/mol |
IUPAC 名称 |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C11H18N2O2.BrH/c1-3-13-9(14)8-11(10(13)15)4-6-12(2)7-5-11;/h3-8H2,1-2H3;1H |
InChI 键 |
RKVCNLSYEWDGNX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C.Br |
规范 SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C.Br |
Key on ui other cas no. |
19105-63-6 |
相关CAS编号 |
3576-73-6 (Parent) |
同义词 |
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate (2:1) 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrochloride 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monofumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monohydrobromide RS 86 RS-86 spiro-(N'-methylpiperidyl-4')-N-ethylsuccinimide fumarate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。